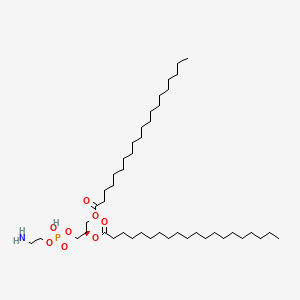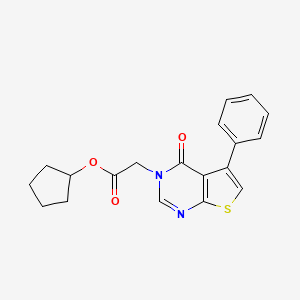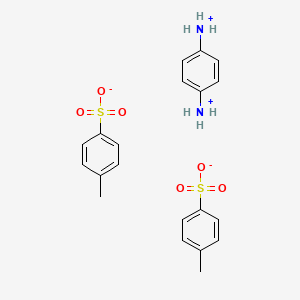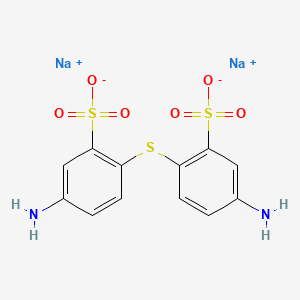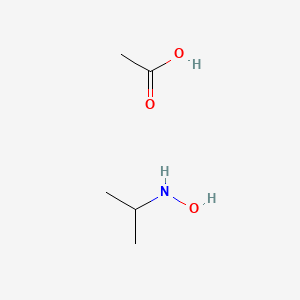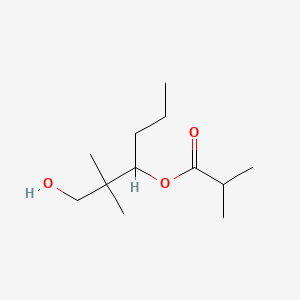![molecular formula C13H20O B12681345 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 93904-56-4](/img/structure/B12681345.png)
7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is an organic compound with the molecular formula C13H20O. It belongs to the class of bicyclic compounds, specifically a bicyclo[2.2.2]octane derivative. This compound is known for its unique structure, which includes an isopropyl group and a methyl group attached to a bicyclic octane ring, along with an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic octane ring system.
Functional Group Introduction: The isopropyl and methyl groups are introduced through alkylation reactions.
Aldehyde Formation: The aldehyde functional group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents (RMgX)
Major Products
Oxidation: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid
Reduction: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry due to its unique odor profile, contributing to the formulation of perfumes and scented products.
作用機序
The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-one: Contains a ketone group instead of an aldehyde.
Uniqueness
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
93904-56-4 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h4,7-8,10-13H,5-6H2,1-3H3 |
InChIキー |
LKERFQHZNFIXLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C(CC1CC2C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


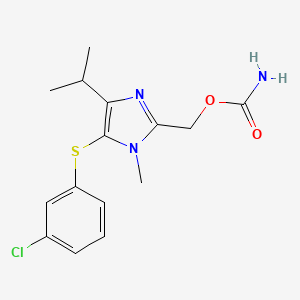


![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
